molecular formula C12H11ClN2S B12927274 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 5273-39-2

3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine

Cat. No.: B12927274
CAS No.: 5273-39-2
M. Wt: 250.75 g/mol
InChI Key: YETSWTJQHZBVMS-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 6-methylpyridazine.

    Nucleophilic Substitution: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with a thiol compound to form 4-chlorobenzylsulfanyl.

    Cyclization: The 4-chlorobenzylsulfanyl intermediate is then reacted with 6-methylpyridazine under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
  • 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine is unique due to its specific structural features, such as the presence of the 4-chlorobenzylsulfanyl group and the methyl group at the 6-position of the pyridazine ring

Properties

CAS No.

5273-39-2

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-methylpyridazine

InChI

InChI=1S/C12H11ClN2S/c1-9-2-7-12(15-14-9)16-8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3

InChI Key

YETSWTJQHZBVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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